molecular formula C15H13BrN2O2 B15012638 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide

Cat. No.: B15012638
M. Wt: 333.18 g/mol
InChI Key: VFCDBRHFTGLKDQ-LICLKQGHSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide is an organic compound with the molecular formula C15H13BrN2O2. This compound is known for its unique structure, which includes a bromophenyl group and a hydroxybenzohydrazide moiety. It has a molecular weight of 333.18 g/mol and is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-bromoacetophenone and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide stands out due to its unique combination of a bromophenyl group and a hydroxybenzohydrazide moiety. This structure imparts distinct chemical properties, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific studies .

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C15H13BrN2O2/c1-10(11-6-8-12(16)9-7-11)17-18-15(20)13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,18,20)/b17-10+

InChI Key

VFCDBRHFTGLKDQ-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)Br

Origin of Product

United States

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